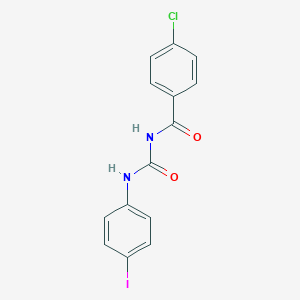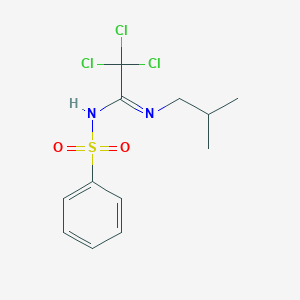![molecular formula C15H19N3O3S B284445 2-(3-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284445.png)
2-(3-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a member of the thiadiazole family and has been synthesized using various methods.
作用机制
The mechanism of action of 2-(3-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce seizures in animal models of epilepsy. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 2-(3-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its ability to exhibit multiple pharmacological effects. This makes it a useful compound for studying a variety of diseases and conditions. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. This makes it difficult to design experiments to study its effects in a targeted manner.
未来方向
There are several future directions that could be pursued in the study of 2-(3-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide. One direction could be to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction could be to study its effects on other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, future research could focus on elucidating the compound's mechanism of action and identifying potential drug targets.
合成方法
The synthesis of 2-(3-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-(3-isopropylphenoxy) acetic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then reacted with formaldehyde and sodium methoxide to yield the final compound.
科学研究应用
2-(3-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
分子式 |
C15H19N3O3S |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C15H19N3O3S/c1-10(2)11-5-4-6-12(7-11)21-8-13(19)16-15-18-17-14(22-15)9-20-3/h4-7,10H,8-9H2,1-3H3,(H,16,18,19) |
InChI 键 |
ZQNKRXSECMVCTD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OCC(=O)NC2=NN=C(S2)COC |
规范 SMILES |
CC(C)C1=CC(=CC=C1)OCC(=O)NC2=NN=C(S2)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)



![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)

![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)

![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)



